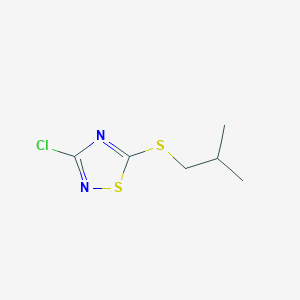

3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-(2-methylpropylsulfanyl)-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2S2/c1-4(2)3-10-6-8-5(7)9-11-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXVGPWGOKSLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC(=NS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676584 | |

| Record name | 3-Chloro-5-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36955-41-6 | |

| Record name | 3-Chloro-5-[(2-methylpropyl)thio]-1,2,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36955-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed examination of the mechanism of action of this compound. The core of this analysis is built upon recent findings that identify the 1,2,4-thiadiazole (TDZ) scaffold as a potent and selective covalent modifier of protein thiols. However, the reactivity of this scaffold is critically dependent on the oxidation state of the substituent at the 5-position. While 5-sulfonyl and 5-sulfinyl TDZ derivatives exhibit remarkable reactivity with cysteine residues, the specific compound of interest, a 5-sulfanyl derivative, is reported to be largely unreactive in its native state.[1]

This document will dissect the underlying chemical mechanism, explore the structure-activity relationship that governs this reactivity, and propose a hypothesis of metabolic bioactivation that could render the title compound active in vivo. We will provide detailed experimental protocols for assessing thiol reactivity and protein modification, contextualizing the potential applications of this chemical class in drug discovery and chemical biology.

Introduction: The 1,2,4-Thiadiazole Scaffold in Medicinal Chemistry

The 1,2,4-thiadiazole ring is a versatile heterocyclic motif that has been incorporated into a wide array of biologically active molecules.[2] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents.[3][4][5] The biological activity of these compounds is diverse, stemming from their ability to act as enzyme inhibitors, receptor modulators, and, as will be the focus of this guide, covalent modifiers of target proteins.[2][6][7] The unique electronic properties of the thiadiazole ring, particularly its electron-deficient nature, predispose it to specific chemical interactions that can be harnessed for therapeutic benefit.[4]

Core Mechanism of Action: Covalent Modification of Cysteine Thiols

Recent research has illuminated a specific and highly efficient mechanism of action for a subset of 3-chloro-1,2,4-thiadiazoles: the selective and rapid covalent modification of cysteine thiols in proteins.[1][8][9]

The Decisive Role of the 5-Substituent: A Tale of Three Oxidation States

The defining feature that determines the reactivity of 3-chloro-5-substituted-1,2,4-thiadiazoles is the oxidation state of the sulfur atom at the 5-position.[1] Experimental evidence demonstrates a stark difference in reactivity between sulfanyl, sulfinyl, and sulfonyl analogues.[1]

-

5-Sulfonyl (-SO₂R) and 5-Sulfinyl (-SOR) Derivatives: These compounds are exceptionally reactive towards thiols. The strong electron-withdrawing nature of the sulfonyl and sulfinyl groups renders the C5 carbon of the thiadiazole ring highly electrophilic and susceptible to nucleophilic attack.[1][9]

-

5-Sulfanyl (-SR) Derivatives: In contrast, analogues with a thioether (sulfanyl) linkage, such as the title compound This compound , show no significant reactivity towards free thiols under the same experimental conditions.[1] The thioether group is not sufficiently electron-withdrawing to activate the thiadiazole ring for nucleophilic attack.

This critical difference is summarized in the table below.

| 5-Substituent Class | Example | Reactivity with Thiols |

| Sulfonyl | 3-Chloro-5-(alkylsulfonyl)-1,2,4-thiadiazole | Very High / Rapid[1] |

| Sulfinyl | 3-Chloro-5-(alkylsulfinyl)-1,2,4-thiadiazole | High / Moderate[1] |

| Sulfanyl | This compound | None Observed[1] |

The Reaction: A Nucleophilic Aromatic Substitution (SNA_r)

For the reactive sulfinyl and sulfonyl species, the mechanism proceeds via a nucleophilic aromatic substitution (SNA_r). The deprotonated thiol group (thiolate) of a cysteine residue acts as the nucleophile, attacking the electrophilic C5 carbon of the thiadiazole ring. This leads to the displacement of the chloro group at the C3 position, forming a new carbon-sulfur bond and covalently labeling the protein.

Caption: Proposed SNA_r mechanism for a reactive 5-sulfonyl-TDZ.

This reaction is reported to be highly selective for cysteine over other nucleophilic amino acids such as serine, histidine, or lysine.[1] Furthermore, the kinetics of this reaction for sulfonyl-TDZs are significantly faster than those of commonly used thiol-modifying reagents like N-ethylmaleimide (NEM).[1][9]

A Key Hypothesis: Metabolic Bioactivation

Given that this compound is unreactive in its native form, its potential for biological activity in a cellular or in vivo context may depend on metabolic activation. It is plausible that cytochrome P450 enzymes or other metabolic processes could oxidize the isobutylthio group to the corresponding sulfinyl and subsequently sulfonyl derivatives. This bioactivation would transform the inert parent compound into a highly reactive thiol-modifying agent at the site of metabolism.

This hypothesis presents a compelling avenue for investigation, as it suggests the compound could function as a pro-drug, with its activity localized to specific tissues or cellular compartments with the requisite metabolic machinery.

Caption: Potential metabolic activation pathway of the title compound.

Experimental Protocols & Validation

To investigate the mechanism of action and test the bioactivation hypothesis, the following experimental workflows are recommended.

Protocol: In Vitro Thiol Reactivity Assay (DTNB Assay)

This assay determines the reactivity of a compound towards a free thiol in solution using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The reaction of a thiol with DTNB produces a yellow-colored product (TNB²⁻), which can be measured spectrophotometrically at 412 nm. A reactive compound will compete for the thiol, leading to a decrease in the rate of TNB²⁻ formation.

Workflow:

Caption: Workflow for the in vitro thiol reactivity (DTNB) assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

-

Prepare a stock solution of a low molecular weight thiol, such as glutathione (GSH), in the same buffer.

-

Prepare stock solutions of the test compounds: this compound and a positive control (a corresponding 5-sulfonyl derivative, if available).

-

-

Assay Execution:

-

In a 96-well plate, add buffer, the thiol source (GSH), and the test compound or vehicle control.

-

Initiate the reaction by adding the DTNB solution.

-

Immediately place the plate in a spectrophotometer and measure the absorbance at 412 nm every 30 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time for each condition.

-

Calculate the initial reaction rate for each well.

-

A significant reduction in the rate compared to the vehicle control indicates thiol reactivity. The 5-isobutylthio derivative is expected to show a rate similar to the vehicle control, while the 5-sulfonyl positive control should show strong inhibition.

-

Protocol: Protein Covalent Modification by Mass Spectrometry

This experiment confirms whether the compound of interest covalently binds to a target protein and identifies the specific amino acid residue(s) modified.

Step-by-Step Methodology:

-

Incubation:

-

Sample Preparation:

-

Remove excess, unbound compound using a desalting column or buffer exchange.

-

Denature the protein and digest it into smaller peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the MS/MS data against the protein sequence.

-

Specifically look for peptide fragments whose mass corresponds to the original peptide plus the mass of the reactive portion of the thiadiazole modifier.

-

The MS/MS fragmentation pattern will confirm the exact site of modification on the peptide, pinpointing the specific cysteine residue that was labeled.

-

Safety and Handling

While specific safety data for this compound is limited, data sheets for structurally related chloro-thiadiazoles indicate that these compounds should be handled with care.[10][11] They are often classified as irritants, causing skin and serious eye irritation, and may cause respiratory irritation.[10]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

The mechanism of action for 3-chloro-5-substituted-1,2,4-thiadiazoles is a highly specific, covalent modification of cysteine thiols, driven by a nucleophilic aromatic substitution reaction.[1][8] However, this reactivity is exclusively observed in derivatives containing electron-withdrawing sulfinyl or sulfonyl groups at the 5-position. The title compound, This compound , as a sulfanyl derivative, is predicted to be inert towards direct thiol modification.[1] Its potential as a biologically active agent likely resides in its capacity for metabolic bioactivation to its reactive, oxidized counterparts. This presents a nuanced profile for drug development, suggesting possibilities for targeted, metabolism-dependent activity. The experimental protocols outlined in this guide provide a clear path for empirically testing this hypothesis and fully elucidating the compound's mode of action.

References

- ResearchGate. (n.d.). Structure of 1, 2, 4-thiadiazole derivatives as urease inhibitor compounds.

- National Institutes of Health. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues.

- PubMed. (n.d.). Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives.

- PubMed Central. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives.

- National Institutes of Health. (n.d.). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies.

- PubMed. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers.

- PubMed. (n.d.). Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class.

- ChemicalBook. (n.d.). This compound | 36955-41-6.

- Chemical-Suppliers. (n.d.). This compound | CAS 36955-41-6.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.

- Chemical Methodologies. (n.d.). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole.

- National Institutes of Health. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.

- ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.

- Wiley Online Library. (n.d.). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers.

- Fisher Scientific. (2021). SAFETY DATA SHEET.

- CymitQuimica. (2024). Safety Data Sheet.

- ResearchGate. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers.

-

PubMed. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted[6][7][12]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. Retrieved from PubMed.

- PubChem. (n.d.). 3-Chloro-1,2,5-thiadiazole | C2HClN2S | CID 13012440.

- MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.

- National Institutes of Health. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.

- PubChem. (n.d.). 3-Chloro-4-morpholino-1,2,5-thiadiazole | C6H8ClN3OS | CID 121645.

Sources

- 1. epublications.vu.lt [epublications.vu.lt]

- 2. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole

The 1,2,4-thiadiazole ring is a prominent five-membered heterocycle that has garnered significant attention from the scientific community, particularly in the fields of medicinal and materials chemistry.[1] Recognized as a "privileged scaffold," its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] This versatility stems from the unique electronic and steric properties conferred by the sulfur and nitrogen heteroatoms, which allow these molecules to serve as effective bioisosteres for other heterocyclic systems and engage in crucial hydrogen bonding interactions with biological targets.

This guide focuses on the synthesis of a specific derivative, This compound . The presence of a reactive chlorine atom at the 3-position and a flexible isobutylthio group at the 5-position makes this compound a valuable and versatile intermediate for further chemical elaboration. Moreover, compounds of this class, known as 3-chloro-5-substituted-1,2,4-thiadiazoles (TDZs), have been identified as selective and efficient modifiers of protein thiols, opening avenues for their use as chemical probes in proteomics and as potential covalent inhibitors in drug discovery.[3][4]

This document provides a comprehensive, step-by-step methodology for the synthesis of this target molecule, grounded in established chemical literature. We will delve into the causality behind experimental choices, provide detailed protocols, and discuss the underlying reaction mechanisms to equip researchers with a robust and reproducible synthetic strategy.

Synthetic Strategy and Retrosynthetic Analysis

The selected synthetic pathway is a robust two-step process that constructs the 1,2,4-thiadiazole ring from an acyclic precursor. This approach, adapted from the work of Wittenbrook, offers an efficient route to the target molecule from readily available starting materials.[3]

The overall strategy involves:

-

S-Alkylation: A nucleophilic substitution reaction to introduce the isobutylthio side chain.

-

Oxidative Cyclization: A chlorinative ring-closure reaction to form the heterocyclic core.

The logical flow of this synthesis is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Potassium N-cyano-C-(isobutylthio)carbonimidodithioate

This initial step involves the selective mono-alkylation of dipotassium cyanodithioimidocarbonate with isobutyl bromide. This reaction proceeds via a standard S_N2 mechanism where the sulfur acts as the nucleophile.

Protocol:

-

To a stirred solution of dipotassium cyanodithioimidocarbonate (5.00 g, 25.7 mmol) in a mixture of deionized water (20 mL) and acetone (22 mL), cool the mixture to 0 °C using an ice bath.

-

Prepare a solution of isobutyl bromide (3.52 g, 2.78 mL, 25.7 mmol) in acetone (15 mL).

-

Add the isobutyl bromide solution to the cooled reaction mixture in three equal portions over a period of three hours. Maintain vigorous stirring and ensure the temperature remains between 0-5 °C during the addition.

-

After the final addition, remove the ice bath and allow the reaction mixture to stir overnight at room temperature (approx. 16-18 hours).

-

Remove the solvent (acetone and water) under reduced pressure using a rotary evaporator. The resulting crude product, a solid residue, is used in the next step without further purification.

Expertise & Causality:

-

Solvent System: The water/acetone mixture is critical for dissolving both the polar inorganic salt (dipotassium cyanodithioimidocarbonate) and the nonpolar organic electrophile (isobutyl bromide), creating a homogenous environment for the reaction to proceed efficiently.

-

Temperature Control: Initial cooling to 0 °C and portion-wise addition of the alkylating agent are essential to manage the exothermic nature of the S_N2 reaction, preventing potential side reactions and ensuring selective mono-alkylation.

-

Stoichiometry: A 1:1 molar ratio of reactants is used to favor the formation of the desired mono-alkylated product over the di-alkylated byproduct.

Step 2: Oxidative Cyclization to this compound

In this crucial step, the intermediate is treated with sulfuryl chloride (SO₂Cl₂). This powerful reagent serves a dual purpose: it acts as an oxidizing agent to facilitate the formation of the N-S bond for ring closure and as a chlorinating agent to install the chlorine atom at the 3-position of the thiadiazole ring.

Protocol:

-

Transfer the crude intermediate from Step 1 into a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Add anhydrous chloroform (50 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.

-

Add sulfuryl chloride (SO₂Cl₂) dropwise to the stirred suspension over 30 minutes. A typical molar excess of SO₂Cl₂ (e.g., 2.5 equivalents) is used. Caution: This step is highly exothermic and releases HCl gas. Perform this addition slowly in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight (approx. 16-18 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., hexane/chloroform 2:1).

-

Upon completion, carefully quench the reaction by slowly pouring it into ice water. Separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum chromatography on a column of silica gel to yield the final product.

Mechanistic Rationale:

The oxidative cyclization is a complex process. A plausible mechanism involves the initial formation of a sulfenyl chloride intermediate, which then undergoes an intramolecular electrophilic attack by a nitrogen atom. Subsequent rearrangement and chlorination lead to the stable aromatic 1,2,4-thiadiazole ring.

Caption: A simplified diagram of the proposed oxidative cyclization mechanism.

Product Characterization and Data Summary

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

| Property | Value |

| Molecular Formula | C₆H₉ClN₂S₂ |

| Molecular Weight | 208.73 g/mol |

| Appearance | Expected to be a pale yellow oil or low-melting solid |

| Typical Yield | 43–78% (as reported for similar derivatives)[4] |

| Purity | >95% (after chromatography) |

Critical Safety Precautions

This synthesis involves hazardous materials and must be conducted with appropriate safety measures.

-

Sulfuryl Chloride (SO₂Cl₂): Highly corrosive, toxic, and reacts violently with water, releasing toxic gases (SO₂ and HCl). It must be handled exclusively in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves.

-

Isobutyl Bromide: A flammable liquid and an irritant. Avoid contact with skin and eyes.

-

Chloroform (CHCl₃): A suspected carcinogen and toxicant. All handling should be performed within a fume hood.

-

General Handling: Always wear standard PPE. Ensure emergency equipment, such as a safety shower and eyewash station, is readily accessible.

Conclusion

This guide outlines a reliable and well-documented two-step synthesis for this compound. By starting with dipotassium cyanodithioimidocarbonate and employing a sequential S-alkylation and sulfuryl chloride-mediated oxidative cyclization, the target compound can be obtained in good yields. The strategic explanation of each step provides the necessary insight for researchers to adapt and troubleshoot the procedure. The final product serves as a valuable building block, with the reactive chlorine atom providing a handle for further nucleophilic substitution reactions, enabling the development of a diverse library of 1,2,4-thiadiazole derivatives for screening in drug discovery and other applications.

References

-

Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles. [Link]

-

Pires, B. R., et al. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, published on ResearchGate. [Link]

-

IntechOpen (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. From the book "Thiazole". [Link]

-

Procter, D. J., et al. (2015). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Organic Chemistry Frontiers, RSC Publishing. [Link]

-

Kamal, A., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Molecules, published on PMC - NIH. [Link]

-

Klampfl, S. M., et al. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, published on PMC - NIH. [Link]

-

Baxendale, I. R., et al. (2017). A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles. Tetrahedron, available via Baxendale Group. [Link]

-

Klampfl, S. M., et al. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Published on ResearchGate. [Link]

Sources

chemical properties of 3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole

An In-Depth Technical Guide to the Chemical Properties of 3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Introduction: Unveiling a Versatile Heterocyclic Intermediate

This compound is a heterocyclic compound built upon the aromatic 1,2,4-thiadiazole core. Its structure is characterized by two key functional groups that dictate its chemical behavior: a chloro group at the 3-position and an isobutylthio group at the 5-position. While seemingly a simple molecule, its properties are nuanced, offering a unique "reactivity switch" that can be exploited in various synthetic applications, particularly in the realms of medicinal chemistry and chemical biology. This guide provides an in-depth analysis of its synthesis, core physicochemical properties, and, most critically, the mechanistic principles governing its reactivity. We will explore not just what reactions it undergoes, but why it behaves in a specific manner, providing the causal insights necessary for its effective application in research and development.

Molecular and Physicochemical Profile

The fundamental properties of a compound are the foundation upon which its synthetic utility is built. Below is a summary of the key identifiers and predicted physicochemical data for this compound.

Caption: Figure 2: General synthetic workflow for the target compound.

Expected Spectral Characteristics

While specific spectral data for this exact compound is not widely published, its structure allows for the confident prediction of key spectroscopic signatures essential for its characterization.

-

¹H NMR: The isobutyl group would present characteristic signals: a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the two methylene protons adjacent to the sulfur atom.

-

¹³C NMR: Signals corresponding to the two distinct carbons of the thiadiazole ring would be observed in the aromatic region, in addition to the three signals for the isobutyl group carbons.

-

Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak with approximately one-third the intensity, which is the classic isotopic signature of a molecule containing a single chlorine atom.

-

Infrared (IR) Spectroscopy: Vibrational modes corresponding to C=N and N-S stretching within the thiadiazole ring would be present, alongside C-H stretching and bending from the isobutyl group.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is a tale of two states, governed almost entirely by the oxidation state of the side-chain sulfur atom. Understanding this principle is critical for its application.

The Stable 1,2,4-Thiadiazole Core

The 1,2,4-thiadiazole ring is aromatic, conferring significant stability. [1]It is generally resistant to degradation by acids, alkalis, and common oxidizing or reducing agents. Electrophilic substitution reactions on the ring are very limited. [1]The primary mode of reactivity for the core is nucleophilic aromatic substitution (SₙAr), where a nucleophile replaces a leaving group on the ring. The carbon atoms of the ring have a low electron density due to the electronegativity of the adjacent nitrogen and sulfur atoms, making them susceptible to nucleophilic attack. [2]

The "Dormant" State: A Poor Leaving Group

In its native thioether (or sulfanyl) form, the isobutylthio group is a poor leaving group. This is because the corresponding isobutylthiolate anion that would be displaced is a relatively strong base and thus not stable. Consequently, this compound shows little to no reactivity towards nucleophiles, such as free thiols, at the 5-position under standard aqueous conditions. [3][4]While the chloro group at the 3-position could potentially be displaced, the 5-position in 1,2,4-thiadiazoles is generally considered the most reactive site for nucleophilic substitution. [1]This relative inertness makes the compound a stable, storable intermediate.

Caption: Figure 3: General SₙAr mechanism on the thiadiazole ring.

The "Activated" State: Oxidation as a Reactivity Switch

The chemical utility of this compound is unlocked through oxidation of the isobutylthio group. This transformation is a pivotal concept.

-

Oxidation: Using a mild oxidizing agent like peracetic acid (generated in situ from H₂O₂ and acetic anhydride), the thioether (-S-) can be selectively oxidized to a sulfoxide (-SO-) or, with a greater excess of the oxidant, to a sulfone (-SO₂-). [3]

-

Enhanced Leaving Group Ability: Both the sulfinyl (sulfoxide) and especially the sulfonyl (sulfone) groups are potent electron-withdrawing groups. This electronic pull dramatically increases the electrophilicity of the C5 carbon to which they are attached. Furthermore, upon nucleophilic attack, they are expelled as stable, resonance-stabilized sulfinate or sulfonate anions, making them excellent leaving groups.

This oxidation-triggered reactivity is the cornerstone of its application. The inert thioether is transformed into a highly reactive electrophile. Studies have demonstrated that the sulfonyl and sulfinyl analogues of 3-chloro-5-substituted-1,2,4-thiadiazoles react rapidly and selectively with thiol nucleophiles, such as the cysteine residues in proteins, whereas the thioether analogue is completely unreactive. [3][4][5]

Sources

- 1. isres.org [isres.org]

- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole

Foreword: The Imperative of Structural Certainty

In the landscape of synthetic chemistry and drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. A compound's identity, purity, and three-dimensional arrangement of atoms dictate its reactivity, physical properties, and, crucially, its biological activity. This guide provides a comprehensive, multi-technique framework for the structural elucidation of 3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole (CAS No: 36955-41-6), a heterocyclic compound representative of a class with significant interest in medicinal chemistry and materials science.[1][2][3] The 1,2,4-thiadiazole core, particularly when functionalized with reactive groups like a chlorine atom, serves as a versatile synthetic intermediate.[4][5][6] Our approach moves beyond a simple recitation of methods, delving into the causality behind experimental choices and demonstrating how a synergistic application of modern analytical techniques provides an irrefutable structural assignment.

Mass Spectrometry: The First Step in Molecular Interrogation

Expertise & Rationale: Mass Spectrometry (MS) is the initial and most direct method for determining the molecular weight of a synthesized compound. For a molecule containing chlorine and sulfur, MS offers a unique diagnostic advantage due to the characteristic isotopic patterns of these elements, providing a high-confidence preliminary identification.[7][8]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: A dilute solution of the analyte (approx. 1 mg/mL) is prepared in a volatile solvent such as methanol or dichloromethane.

-

Injection: A small volume (1 µL) is injected into the mass spectrometer.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation: A Self-Validating System

The true power of MS in this context lies in its ability to self-validate the presence of key atoms.

-

Molecular Ion (M⁺): The molecular formula C₆H₉ClN₂S₂ has a calculated monoisotopic mass of approximately 207.99 Da.

-

The Chlorine Isotopic Signature: The most critical diagnostic feature is the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct peaks in the molecular ion region:

-

Fragmentation Analysis: The high energy of EI-MS induces predictable fragmentation, offering clues to the molecule's connectivity. Key fragment ions would be expected from the loss of the isobutyl group or cleavage of the thioether bond.

Data Presentation: Predicted Mass Spectrum Data

| Ion Description | Predicted m/z | Key Diagnostic Feature |

| [M]⁺ (with ³⁵Cl) | ~208 | Molecular Ion |

| [M+2]⁺ (with ³⁷Cl) | ~210 | Confirms presence of one Cl atom (3:1 ratio with M⁺) |

| [M - C₄H₉]⁺ | ~151 | Loss of the isobutyl group |

| [C₄H₉S]⁺ | ~89 | Isobutylthio fragment |

| [C₄H₉]⁺ | ~57 | Isobutyl carbocation |

Workflow Visualization: Mass Spectrometry Analysis

Caption: NMR Workflow for Confirming Molecular Connectivity.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy serves as a rapid and cost-effective method to confirm the presence of key functional groups and the overall "fingerprint" of the molecule. For this thiadiazole, it validates the presence of the heterocyclic ring and the aliphatic side chain, while confirming the absence of other functional groups (like N-H or C=O) that might arise from side reactions. [11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal is taken and automatically subtracted from the sample spectrum.

Data Interpretation: Characteristic Vibrational Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Assignment |

| 2960-2870 | C-H stretch | Aliphatic C-H bonds in the isobutyl group |

| ~1550 | C=N stretch | Thiadiazole ring vibration [13] |

| ~1380 | C-N stretch | Thiadiazole ring vibration [14] |

| 700-800 | C-S stretch | Thioether and thiadiazole ring C-S bonds [15] |

| 650-750 | C-Cl stretch | Carbon-chlorine bond vibration |

X-ray Crystallography: The Definitive Answer

Expertise & Rationale: When all other data points to a proposed structure, single-crystal X-ray crystallography provides the ultimate, irrefutable proof. [16]It moves beyond connectivity to give a precise three-dimensional model of the molecule in the solid state, detailing exact bond lengths, bond angles, and intermolecular packing forces. [17][18][19]This is the gold standard for structural publication and is essential for understanding solid-state properties and potential crystal packing polymorphisms.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (The Critical Step): High-quality single crystals must be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell, from which the atomic positions are determined and refined to yield the final structure.

Data Interpretation: Precise Molecular Geometry

The output is a detailed crystallographic information file (CIF) containing atomic coordinates. This data confirms:

-

The planarity of the 1,2,4-thiadiazole ring.

-

The precise bond lengths of C-Cl, C=N, C-S, and N-S bonds within the ring.

-

The bond angles defining the geometry of the heterocyclic system.

-

The conformation of the isobutylthio side chain.

Data Presentation: Representative Bond Lengths & Angles

| Parameter | Expected Value (Å or °) | Significance |

| C3-Cl Bond Length | ~1.72 Å | Confirms the C-Cl bond |

| C5-S(thioether) Bond Length | ~1.75 Å | Confirms the thioether linkage |

| N2-C3 Bond Angle | ~115° | Defines ring geometry |

| C5-N4-N1 Bond Angle | ~110° | Defines ring geometry |

Workflow Visualization: X-ray Crystallography

Caption: The Definitive Workflow for 3D Structural Elucidation.

Conclusion: A Synergistic and Self-Validating Approach

The structural analysis of this compound is not a linear process but a synergistic one. Mass spectrometry provides the molecular formula and key isotopic information. NMR spectroscopy then maps the atomic connectivity, confirming the specific isomeric arrangement. Infrared spectroscopy offers a rapid check for functional group integrity. Finally, X-ray crystallography delivers the ultimate, high-resolution 3D structure. Each technique provides a piece of the puzzle, and together, they form a self-validating system that ensures the highest degree of scientific integrity and confidence in the final structural assignment. This rigorous, multi-faceted approach is indispensable for advancing research in chemical synthesis and drug discovery.

References

-

Celestino, V. F., et al. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry, 50(7), 515-22. [Link]

-

Niraimathi, V., & Suresh, R. (2024). Synthesis and characterisation of some thiadiazole derivatives. ResearchGate. [Link]

-

de Oliveira, R. B., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry. [Link]

-

El-Shal, A. S., et al. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 27(21), 7215. [Link]

-

LookChem. (n.d.). This compound. LookChem. [Link]

-

Ağırbaş, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Journal of Molecular Structure, 702(1-3), 5-8. [Link]

-

Arkhipov, A. V., et al. (2016). Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices. Crystal Growth & Design, 16(4), 2133-2144. [Link]

-

Saracoglu, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(47), 30591-30605. [Link]

-

Patel, K. D., et al. (2018). Synthesis, Characterization, and Dyeing Performance of Thiadiazole Derivatives. Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. ResearchGate. [Link]

-

Saracoglu, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]

-

Saracoglu, M., & Kandemirli, F. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute. [Link]

-

ResearchGate. (n.d.). ¹H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. [Link]

-

Kumar, G.V.S., et al. (2012). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 17(5), 5782-5795. [Link]

-

Perlovich, G. L., et al. (2017). Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector. European Journal of Pharmaceutical Sciences, 109, 22-31. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2314. [Link]

-

Weizel, L., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(21), e202200417. [Link]

-

Li, C., et al. (2024). Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium. Langmuir. [Link]

-

Al-Amiery, A. A. (2012). DFT Study of the 1,3,4-Thiadiazole Ring molecules (Geometry, Thermodynamic functions, IR studies). Journal of Kufa for Chemical Science. [Link]

-

Saracoglu, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1. ResearchGate. [Link]

-

Weizel, L., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ResearchGate. [Link]

-

Che-Cha, M., et al. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Methods in Enzymology, 473, 15-31. [Link]

-

Weizel, L., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry. [Link]

-

Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. [Link]

-

Pearson+. (n.d.). Identify which of these four mass spectra indicate the presence of sulfur, chlorine, bromine, iodine, or nitrogen. Pearson+. [Link]

Sources

- 1. This compound | 36955-41-6 [amp.chemicalbook.com]

- 2. This compound | CAS 36955-41-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. researchgate.net [researchgate.net]

- 4. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. epublications.vu.lt [epublications.vu.lt]

- 7. Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Identify which of these four mass spectra indicate the presence o... | Study Prep in Pearson+ [pearson.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. figshare.com [figshare.com]

- 19. mdpi.com [mdpi.com]

The Ascendancy of 3-Chloro-5-Substituted-1,2,4-Thiadiazoles: From Serendipitous Discovery to Precision Covalent Modifiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-chloro-5-substituted-1,2,4-thiadiazole scaffold has emerged from relative obscurity to become a cornerstone in the design of targeted covalent inhibitors and chemical probes. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of this remarkable heterocyclic system. We delve into the foundational synthetic strategies that first unlocked this chemical space and trace their progression to modern, highly efficient protocols. Beyond synthesis, we critically examine the unique chemical reactivity of the 3-chloro-1,2,4-thiadiazole core, particularly its role as a potent electrophilic "warhead" for the selective modification of cysteine residues in proteins. This mechanistic understanding is contextualized within its burgeoning applications in drug discovery, with a focus on its utility in developing novel therapeutics against a range of challenging biological targets. This guide is intended to serve as a definitive resource for researchers seeking to leverage the power of 3-chloro-5-substituted-1,2,4-thiadiazoles in their own scientific endeavors.

A Historical Perspective: The Genesis of a Privileged Scaffold

The story of 3-chloro-5-substituted-1,2,4-thiadiazoles is not one of a sudden breakthrough, but rather a gradual evolution built upon the foundational work of heterocyclic chemistry. While the broader 1,2,4-thiadiazole ring system has been known for over a century, the specific introduction of a chlorine atom at the 3-position and its subsequent recognition as a key functional handle for biological activity is a more recent development.

Early synthetic routes to the 1,2,4-thiadiazole core were often arduous and limited in scope. However, a pivotal moment in the history of 3-chloro-5-substituted-1,2,4-thiadiazoles can be traced back to the work of Wittenbrook.[1] This classical approach, which remains relevant for certain applications, laid the groundwork for accessing this specific substitution pattern.

The Wittenbrook synthesis begins with dipotassium cyanodithioimidocarbonate, a readily available starting material. Alkylation of this salt with various alkyl bromides provides monoalkyl derivatives, which then undergo an oxidative cyclization with sulfuryl chloride to furnish the desired 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles.[1] This method provided the first reliable entry into this class of compounds and paved the way for future investigations into their chemical and biological properties.

The Synthetic Arsenal: From Classical Methods to Modern Innovations

The demand for structurally diverse 3-chloro-5-substituted-1,2,4-thiadiazoles, driven by their potential in drug discovery, has spurred the development of a wide array of synthetic methodologies. These methods have evolved from the classical, often harsh, conditions of early syntheses to more sophisticated, milder, and efficient modern protocols.

Classical Approaches: The Foundation of 1,2,4-Thiadiazole Synthesis

Beyond the Wittenbrook method, other classical approaches to the 1,2,4-thiadiazole core have been adapted for the synthesis of 3-chloro derivatives. One of the most notable is the Goerdeler reaction , which involves the oxidative cyclization of thioamides. While not directly producing 3-chloro derivatives, this fundamental transformation highlights the importance of N-S bond formation in constructing the thiadiazole ring.

Modern Synthetic Methodologies: Efficiency, Diversity, and Green Chemistry

Modern synthetic chemistry has brought a paradigm shift to the construction of 3-chloro-5-substituted-1,2,4-thiadiazoles, emphasizing efficiency, substrate scope, and environmentally benign conditions.

A highly effective and versatile modern approach involves the intramolecular oxidative S-N bond formation of imidoyl thioureas. This method, often mediated by reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA), offers several advantages, including metal-free conditions, very short reaction times, and excellent yields.[2] This strategy allows for the synthesis of a broad range of 3-substituted-5-arylamino-1,2,4-thiadiazoles.

In a push towards greener and more sustainable chemistry, electro-organic synthesis has emerged as a powerful tool. An electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas provides access to 3-substituted 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields.[3] This method obviates the need for chemical oxidants, proceeding under catalyst- and oxidant-free conditions at room temperature.

The ultimate in green chemistry, enzymatic synthesis, has also been applied to the construction of 1,2,4-thiadiazoles. Vanadium-dependent haloperoxidases can catalyze the oxidative dimerization of thioamides through an enzymatic halide recycling mechanism.[4] This biocatalytic approach utilizes a catalytic amount of halide salt and hydrogen peroxide as the terminal oxidant, offering excellent chemoselectivity.

Mechanism of Action: The 3-Chloro-1,2,4-Thiadiazole as a Cysteine-Targeting Warhead

The true value of the 3-chloro-5-substituted-1,2,4-thiadiazole scaffold in a biological context lies in its unique reactivity towards nucleophiles, particularly the thiol group of cysteine residues in proteins. This reactivity transforms the thiadiazole from a mere structural motif into a potent and selective electrophilic "warhead" for covalent modification.

The key to this reactivity is the electron-deficient nature of the 1,2,4-thiadiazole ring, which is further enhanced by the presence of the electron-withdrawing chlorine atom at the 3-position and often an electron-withdrawing substituent at the 5-position (e.g., sulfonyl or sulfinyl groups).[1][5] This electronic arrangement makes the ring susceptible to nucleophilic attack.

The proposed mechanism of action involves the nucleophilic attack of a deprotonated cysteine thiol (thiolate) on the sulfur atom of the N-S bond within the thiadiazole ring.[6] This attack leads to the opening of the heterocyclic ring and the formation of a disulfide bond between the cysteine residue and the remnant of the thiadiazole inhibitor.[6][7] This covalent modification is often irreversible and results in the inactivation of the target protein.

The selectivity of these compounds for cysteine over other nucleophilic amino acids is a critical aspect of their utility. The soft nature of the sulfur atom in the thiadiazole ring preferentially interacts with the soft nucleophilic sulfur of the cysteine thiol, following the principles of Hard and Soft Acids and Bases (HSAB) theory.

Applications in Drug Discovery and Chemical Biology

The ability of 3-chloro-5-substituted-1,2,4-thiadiazoles to selectively and efficiently modify cysteine residues has made them invaluable tools in both drug discovery and chemical biology.

Covalent Enzyme Inhibition

A primary application of this scaffold is in the development of covalent inhibitors for enzymes that utilize a catalytic cysteine residue.

-

Histone Deacetylase 8 (HDAC8): 5-Sulfonyl and 5-sulfinyl substituted 3-chloro-1,2,4-thiadiazoles have been identified as potent inhibitors of HDAC8.[1][5] The covalent modification of specific cysteine residues within the enzyme is responsible for the observed inhibitory activity.

-

Cathepsin B: This cysteine protease, implicated in various diseases, is another key target. 1,2,4-thiadiazole derivatives have been shown to inhibit Cathepsin B through the formation of a disulfide bridge with the catalytic cysteine.[7]

Chemical Probes for Proteomics

The rapid and selective reactivity of these compounds with thiols makes them excellent candidates for the development of chemical probes to study the cellular proteome. They can be used in techniques like the biotin switch assay to identify and quantify proteins with reactive cysteine residues, providing insights into cellular redox signaling and other biological processes.[1][5]

Antiviral and Anticancer Agents

The 1,2,4-thiadiazole core is present in a number of compounds with demonstrated biological activity. For instance, substituted 1,2,4-thiadiazoles have been investigated as covalent inhibitors of the 3C-like protease (3CLpro) of SARS-CoV-2, a critical enzyme for viral replication. The anticonvulsant and anticancer properties of various thiadiazole derivatives are also areas of active research.[8]

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides representative experimental protocols for the synthesis of 3-chloro-5-substituted-1,2,4-thiadiazoles.

Synthesis of 3-Chloro-5-alkylsulfanyl-1,2,4-thiadiazoles (Wittenbrook Method)

Step 1: Synthesis of Monoalkyl Derivatives of Dipotassium Cyanodithioimidocarbonate

-

To a solution of dipotassium cyanodithioimidocarbonate (1.0 eq) in a suitable solvent (e.g., water or a mixed aqueous-organic system) at 0 °C, add the desired alkyl bromide (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

The resulting monoalkyl derivative can be isolated by filtration or extraction, depending on its physical properties.

Step 2: Oxidative Cyclization with Sulfuryl Chloride

-

Dissolve the monoalkyl derivative from Step 1 in an inert solvent such as chloroform.

-

Cool the solution to 0 °C and add sulfuryl chloride (SO₂Cl₂) (typically 1.0-1.2 eq) dropwise.

-

Stir the reaction at room temperature for 24 hours.

-

The reaction mixture is then quenched with water and the organic layer is separated.

-

The aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography, to yield the 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazole.[1]

Synthesis of 3-Substituted-5-arylamino-1,2,4-thiadiazoles via Oxidative Cyclization of Imidoyl Thioureas

-

To a solution of the appropriate imidoyl thiourea (1.0 eq) in a suitable solvent (e.g., dichloromethane), add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 eq) in one portion at room temperature.

-

Stir the reaction mixture for a short period (typically 5-10 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted-5-arylamino-1,2,4-thiadiazole.[2]

Data Presentation

Table 1: Comparison of Synthetic Methods for 1,2,4-Thiadiazoles

| Method | Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages |

| Wittenbrook Synthesis | Dipotassium cyanodithioimidocarbonate, Alkyl bromides | Sulfuryl chloride | Moderate to Good | Access to 3-chloro-5-alkylsulfanyl derivatives |

| Oxidative Cyclization of Imidoyl Thioureas | Imidoyl thioureas | PIFA | 70-90% | Metal-free, short reaction times, broad scope[2] |

| Electro-Organic Synthesis | Imidoyl thioureas | Electrochemical oxidation | Good to Excellent | Catalyst- and oxidant-free, room temperature[3] |

| Enzymatic Synthesis | Thioamides | Vanadium haloperoxidase, H₂O₂ | Moderate to High | Green, highly chemoselective[4] |

Visualizations

Caption: Mechanism of Cysteine Modification by 3-Chloro-1,2,4-Thiadiazoles.

Conclusion and Future Outlook

The journey of 3-chloro-5-substituted-1,2,4-thiadiazoles from their initial synthesis to their current status as sophisticated tools in chemical biology and drug discovery is a testament to the power of synthetic innovation and mechanistic understanding. The unique reactivity of this scaffold as a cysteine-selective covalent modifier has opened up new avenues for targeting challenging proteins and probing complex biological systems.

Future research in this area will likely focus on several key aspects. The development of even more refined and sustainable synthetic methods will continue to be a priority, enabling the creation of larger and more diverse libraries of these compounds. A deeper understanding of the factors governing the selectivity of their interaction with specific cysteine residues within the proteome will be crucial for designing next-generation inhibitors and probes with enhanced precision. As our knowledge of the "cysteine-ome" expands, the application of 3-chloro-5-substituted-1,2,4-thiadiazoles is poised to play an increasingly important role in unraveling the complexities of cellular signaling and in the development of novel covalent therapeutics for a wide range of human diseases.

References

-

Jänsch, N., Schweipert, M., Debarnot, C., et al. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(21), e202200417. [Link]

-

Barreiro, G., Ardanaz, C., & Peruchena, N. (2014). Theoretical insight into the mechanism for the inhibition of the cysteine protease cathepsin B by 1,2,4-thiadiazole derivatives. Journal of Molecular Modeling, 20(3), 2167. [Link]

-

Jänsch, N., Schweipert, M., Debarnot, C., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Chembiochem, 23(21), e202200417. [Link]

-

Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry, 2013, 1-18. [Link]

-

Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]

-

Ren, P., et al. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted-[1][9][10]thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. European Journal of Medicinal Chemistry, 249, 115129. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]

-

Bull, J. A., & Stead, D. (2015). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Organic Chemistry Frontiers, 2(7), 748-751. [Link]

-

Fisher, G. H., et al. (2015). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society, 137(13), 4411-4414. [Link]

-

de Oliveira, C. S., et al. (2015). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2015(28), 6127-6147. [Link]

-

Mariappan, A., et al. (2016). An Intramolecular Oxidative S–N Bond Formation of Imidoyl Thioureas Mediated by Phenyliodine(III) Bis(trifluoroacetate) Enables an Efficient, Metal-Free Synthesis of 3-Substituted-5-arylamino-1,2,4-thiadiazoles. The Journal of Organic Chemistry, 81(15), 6573-6579. [Link]

-

Yang, Z., et al. (2020). An electro-oxidative intramolecular dehydrogenative N–S bond formation of imidoyl thioureas provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazoles derivatives in good to excellent yields with excellent functional group tolerance under catalyst- and oxidant-free conditions at room temperature. The Journal of Organic Chemistry, 85(5), 3358-3363. [Link]

- Wittenbrook, L. S. (1969). The Reaction of Dipotassium 2-Cyano-1,1-ethylenedithiolate with Sulfuryl Chloride. A New Synthesis of 3-Chloro-5-substituted-1,2,4-thiadiazoles. The Journal of Organic Chemistry, 34(6), 1979-1981.

- Goerdeler, J., & Heller, H. (1960). Über die Synthese von 1.2.4-Thiadiazolen aus Thioamiden. Chemische Berichte, 93(12), 2968-2975.

-

Tam, T. F., et al. (2005). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Mini reviews in medicinal chemistry, 5(4), 367-379. [Link]

-

Al-Soud, Y. A., et al. (2003). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of enzyme inhibition and medicinal chemistry, 18(2), 119-125. [Link]

-

Barreiro, G., Ardanaz, C. E., & Peruchena, N. M. (2014). Theoretical insight into the mechanism for the inhibition of the cysteine protease cathepsin B by 1,2,4-thiadiazole derivatives. Journal of molecular modeling, 20(3), 2167. [Link]

-

Mishra, C. B., et al. (2023). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. ACS medicinal chemistry letters, 14(1), 58-65. [Link]

-

Paul, K., & Nagy, P. (2014). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical reviews, 114(17), 8297-8336. [Link]

-

Al-Omair, M. A., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules (Basel, Switzerland), 28(4), 1805. [Link]

-

El-Sayed, W. A., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules (Basel, Switzerland), 22(5), 783. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isothioureas. Retrieved from [Link]

-

Yang, Z., & Xu, J. (2014). Preparation of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via N-Chlorosuccinimide Mediated Oxidative Chlorosulfonation. Organic Syntheses, 91, 116-124. [Link]

-

Tam, T. F., Leung-Toung, R., Li, W., Spino, M., & Karimian, K. (2005). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Mini reviews in medicinal chemistry, 5(4), 367–379. [Link]

-

Shablykina, O. V., Chumachenko, S. A., & Brovarets, V. S. (2021). Reactions of New N-(2,2-Dichloro-1-cyanoethenyl)amides with Aliphatic Amines. Russian Journal of General Chemistry, 91(9), 1607-1612. [Link]

-

Lee, H. G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 751-754. [Link]

-

Koval, A., et al. (2022). AN OVERVIEW ON 1,2,4-TRIAZOLE AND 1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANESTHESIC AND ANTI-INFLAMMATORY AGENTS. ScienceRise: Pharmaceutical Science, (3 (37)), 29-41. [Link]

-

Smith, A. B., et al. (2015). Isothiourea-Catalyzed [2 + 2] Cycloaddition of C(1)-Ammonium Enolates and N-Alkyl Isatins. Organic letters, 17(24), 6066–6069. [Link]

-

Al-Omair, M. A., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 28(4), 1805. [Link]

-

Gökçe, M., et al. (2016). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules (Basel, Switzerland), 21(3), 336. [Link]

-

Kamal, A., et al. (2014). METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1-8. [Link]

- American Cyanamid. (1959). Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole. US2891961A.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

-

Kim, H. P., et al. (2014). A Facile Synthesis of 3-Substituted 5-Oxo-1,2,4-thiadiazoles from Amidoximes. Bulletin of the Korean Chemical Society, 35(1), 291-294. [Link]

-

ResearchGate. (n.d.). Mechanism of synthesis of 1,2,4‐thiadiazoles. Retrieved from [Link]

Sources

- 1. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 4. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Theoretical insight into the mechanism for the inhibition of the cysteine protease cathepsin B by 1,2,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of 3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole with Amino Acids

Introduction

In the landscape of covalent drug discovery and chemical biology, the identification and characterization of novel electrophilic scaffolds that can selectively react with specific amino acid residues on proteins is of paramount importance.[1][2] The 1,2,4-thiadiazole moiety has emerged as a privileged heterocyclic structure in medicinal chemistry, present in a range of biologically active compounds.[3][4] Recently, select derivatives of this scaffold have been identified as potent and selective covalent modifiers of cysteine residues.[5][6][7] This guide provides a comprehensive technical overview of the reactivity of a specific analogue, 3-chloro-5-(isobutylthio)-1,2,4-thiadiazole, with proteinogenic amino acids. As a Senior Application Scientist, my objective is to not only present the established chemistry but also to provide the experimental framework necessary for researchers to validate and extend these findings in their own laboratories.

The core of this investigation revolves around the principle of nucleophilic aromatic substitution (SNAr) on the electron-deficient 1,2,4-thiadiazole ring. The reactivity of this ring system is highly modulated by the nature of the substituents at the C3 and C5 positions.[3] This guide will dissect the structure-reactivity relationships within this chemical class and provide a focused analysis on the title compound, ultimately equipping researchers with the knowledge to strategically employ or dismiss this molecule in their covalent labeling and drug discovery campaigns.

The 1,2,4-Thiadiazole Scaffold: A Platform for Covalent Modification

The 1,2,4-thiadiazole ring is an aromatic heterocycle that, when appropriately substituted, can serve as an excellent electrophile for covalent bond formation with nucleophilic amino acid side chains.[6][7] The inherent electron-withdrawing nature of the two nitrogen atoms renders the carbon atoms of the ring susceptible to nucleophilic attack.[8]

Reactivity of 3-Chloro-5-Substituted-1,2,4-Thiadiazoles

Research has demonstrated that the substituent at the C5 position plays a critical role in dictating the reactivity of 3-chloro-1,2,4-thiadiazoles. Specifically, compounds bearing sulfonyl (-SO2R) and sulfinyl (-SOR) groups at the C5 position have been shown to be highly reactive and selective modifiers of cysteine thiols.[5][6][7] In contrast, analogues with a sulfanyl (-SR) group, such as the isobutylthio moiety, have been reported to be unreactive towards thiols under similar conditions.[6]

This differential reactivity can be attributed to the electron-withdrawing capacity of the C5 substituent, which influences the electrophilicity of the thiadiazole ring and the stability of the leaving group. The sulfonyl and sulfinyl groups are strong electron-withdrawing groups, which significantly activates the ring for nucleophilic attack. Conversely, the sulfanyl group is a much weaker electron-withdrawing group, leading to a substantial decrease in reactivity.

The proposed mechanism for the reaction of reactive 3-chloro-5-substituted-1,2,4-thiadiazoles with cysteine is a nucleophilic aromatic substitution, where the thiolate anion of cysteine attacks the C5 position of the thiadiazole ring, leading to the displacement of the C5 substituent.

Figure 1: Proposed reactivity pathways for 3-chloro-5-substituted-1,2,4-thiadiazoles with cysteine.

Synthesis of this compound

The synthesis of 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles, including the isobutylthio derivative, can be achieved through established methods, such as the Wittenbrook synthesis.[6] This procedure involves the alkylation of dipotassium cyanodithioimidocarbonate, followed by oxidative cyclization with sulfuryl chloride.[6]

Figure 2: Synthetic workflow for this compound.

Experimental Investigation of Reactivity

Given the reports of low to no reactivity for 5-sulfanyl-1,2,4-thiadiazoles, a rigorous and systematic experimental approach is required to definitively characterize the interaction of this compound with amino acids. The following protocols are designed to be self-validating and provide clear, interpretable results.

Protocol 1: Reactivity Screening with a Panel of N-acetyl Amino Acids

This experiment aims to assess the reactivity of the title compound with a representative panel of nucleophilic amino acids under controlled conditions.

Materials:

-

This compound

-

N-acetyl-L-cysteine

-

N-acetyl-L-lysine

-

N-acetyl-L-histidine

-

N-acetyl-L-serine

-

N-acetyl-L-tyrosine

-

Phosphate buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

High-performance liquid chromatography (HPLC) system with a C18 column

-

Mass spectrometer (MS) coupled to the HPLC system (LC-MS)

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare 10 mM stock solutions of each N-acetyl amino acid in PBS, pH 7.4.

-

In separate microcentrifuge tubes, combine 10 µL of the thiadiazole stock solution with 90 µL of each N-acetyl amino acid stock solution to achieve final concentrations of 1 mM thiadiazole and 9 mM amino acid.

-

As a negative control, prepare a sample containing 10 µL of the thiadiazole stock solution and 90 µL of PBS.

-

Incubate all samples at 37°C for 24 hours.

-

Analyze the samples by LC-MS. Monitor the reaction for the disappearance of the starting materials and the appearance of new peaks corresponding to the predicted mass of the adducts.

| Amino Acid | Nucleophilic Group | Expected Adduct Mass (Da) |

| N-acetyl-L-cysteine | Thiol (-SH) | 409.00 |

| N-acetyl-L-lysine | Amine (-NH2) | 434.07 |

| N-acetyl-L-histidine | Imidazole | 443.04 |

| N-acetyl-L-serine | Hydroxyl (-OH) | 393.00 |

| N-acetyl-L-tyrosine | Phenol | 469.05 |

Table 1: Predicted masses of potential adducts between this compound and N-acetyl amino acids.

Interpretation of Results: The presence of a new peak with the expected mass of an adduct would indicate reactivity. The absence of such a peak, coupled with the persistence of the starting materials, would support the conclusion of non-reactivity under these conditions.

Protocol 2: Kinetic Analysis of Reactivity with a Model Thiol

To quantitatively assess the reactivity with thiols, a kinetic assay using a model thiol-containing protein, such as bovine serum albumin (BSA), can be performed.

Materials:

-

This compound

-

Bovine serum albumin (BSA)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Tris buffer, pH 8.0

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a 1 mg/mL solution of BSA in Tris buffer, pH 8.0.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of DTNB in Tris buffer, pH 8.0.

-

In a cuvette, combine the BSA solution and the thiadiazole solution at various concentrations.

-

Initiate the reaction and monitor the decrease in free thiols over time by adding DTNB and measuring the absorbance at 412 nm.

-

As a positive control, perform the same assay with a known thiol-reactive compound, such as N-ethylmaleimide (NEM).

Data Analysis: The rate of reaction can be determined by plotting the change in absorbance over time. Comparing the reaction rate of this compound with that of NEM will provide a quantitative measure of its thiol reactivity.

Protocol 3: Intact Protein Mass Spectrometry Analysis

This experiment provides direct evidence for the covalent modification of a protein.

Materials:

-

This compound

-

A model protein with accessible cysteine residues (e.g., human serum albumin)

-

Ammonium bicarbonate buffer, pH 8.0

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Prepare a solution of the model protein in ammonium bicarbonate buffer.

-

Add a molar excess of this compound to the protein solution.

-

Incubate the reaction mixture at 37°C for various time points (e.g., 1, 4, and 24 hours).

-

Desalt the protein samples using a suitable method (e.g., C4 ZipTip).

-

Analyze the intact protein mass by high-resolution mass spectrometry.

Interpretation of Results: A mass shift corresponding to the addition of the thiadiazole moiety (minus the leaving group) would confirm covalent modification. The absence of a mass shift would indicate no modification.

Figure 3: Experimental workflow for characterizing reactivity.

Discussion and Implications for Drug Development

The experimental evidence gathered through the protocols outlined above will provide a definitive answer to the reactivity of this compound. Based on existing literature for analogous compounds, it is anticipated that this specific derivative will exhibit minimal to no reactivity with nucleophilic amino acids, particularly cysteine, under physiological conditions.[6]

This lack of reactivity has significant implications for its use in drug development and chemical biology:

-

Negative Control: this compound can serve as an excellent negative control in studies involving its more reactive sulfonyl and sulfinyl counterparts. This allows researchers to dissect the effects of covalent modification from non-covalent binding or other off-target effects.

-

Scaffold for Non-Covalent Inhibitors: The 1,2,4-thiadiazole core, when rendered non-reactive, can still be a valuable scaffold for the development of non-covalent inhibitors. Its physicochemical properties can be tuned to optimize binding affinity and selectivity for a target protein.

-